molecular formula C12H14N4O2S B6537136 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172963-77-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537136
CAS No.: 1172963-77-7
M. Wt: 278.33 g/mol
InChI Key: NPVBKTXBWCQZIZ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with acetyl (5-position) and methyl (4-position) groups, connected via a carboxamide linkage to a 1-ethyl-substituted pyrazole moiety. The thiazole-pyrazole scaffold is structurally versatile, enabling interactions with biological targets such as kinases or enzymes.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-4-16-9(5-6-13-16)11(18)15-12-14-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVBKTXBWCQZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with acetyl and methyl groups through subsequent reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities:

1. Antimicrobial Properties

  • Mechanism : The thiazole moiety contributes to the compound's ability to inhibit microbial growth by disrupting cellular processes.
  • Case Study : A study demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against various strains, indicating potential applications in treating infections .

2. Anticancer Activity

  • Mechanism : The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways.
  • Case Study : Research indicated that similar thiazole derivatives exhibited cytotoxic effects against liver carcinoma cell lines (HEPG2), suggesting that this compound may also have anticancer potential .

3. Anti-inflammatory Effects

  • Mechanism : The compound may modulate inflammatory pathways, potentially reducing inflammation markers.
  • Case Study : In vivo studies have shown that thiazole derivatives can reduce inflammation in animal models, supporting their use in developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Heterocyclic Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

Research conducted on the anticancer properties of thiazole derivatives revealed that certain compounds led to a decrease in cell viability in HEPG2 liver cancer cells. This study suggests that modifications to the thiazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous derivatives, focusing on substituent effects, synthetic routes, and inferred bioactivity. Below is a comparative analysis based on the evidence:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Features
Target Compound Thiazole-pyrazole carboxamide Thiazole: 5-acetyl, 4-methyl; Pyrazole: 1-ethyl - - Acetyl group enhances electron-withdrawing effects; ethyl improves lipophilicity
3a () Pyrazole-carboxamide Pyrazole: 4-cyano, 1-phenyl; Thiazole: 5-chloro, 3-methyl 68 133–135 High yield; chloro and cyano groups increase reactivity
3b () Pyrazole-carboxamide Pyrazole: 4-cyano, 1-(4-chlorophenyl); Thiazole: 5-chloro, 3-methyl 68 171–172 Chlorophenyl substitution boosts steric hindrance and hydrophobicity
Dasatinib () Thiazole-carboxamide Thiazole: 2-amino; Pyrimidine and piperazine extensions - - Clinically approved kinase inhibitor; complex synthesis
Compound 6e () Pyrazole-carbonitrile Pyrazole: 1-methyltetrazolylthio; Thiazole: methylthio, carbonitrile 64 205 Carbonitrile and tetrazole enhance metabolic stability

Functional and Pharmacological Implications

  • Lipophilicity : The 1-ethyl group on the pyrazole enhances lipophilicity relative to phenyl (3a) or chlorophenyl (3b), which could influence membrane permeability.
  • Bioactivity : While direct data are absent, analogues like Dasatinib demonstrate the therapeutic relevance of thiazole-carboxamide scaffolds in kinase inhibition . Chlorinated derivatives (e.g., 3b) may exhibit enhanced antibacterial or antiproliferative activity, as seen in similar compounds .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
  • Acetylation : The thiazole intermediate undergoes acetylation using acetic anhydride.
  • Formation of the Pyrazole Structure : The pyrazole moiety is introduced via a cyclization reaction with 1-ethyl hydrazine and appropriate carboxylic acids.
  • Final Amidation : The final product is obtained by amidation reactions using benzoyl chloride and amines.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity across various cancer cell lines. For instance:

  • Cell Line Studies : this compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated notable cytotoxic effects with IC50 values ranging from 3.79 to 42.30 µM depending on the cell line tested .
Cell LineIC50 (µM)
MCF73.79
A54912.50
HepG242.30

The anticancer activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in tumor growth:

  • Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
  • DNA Binding Affinity : Studies suggest a strong binding affinity to DNA, which may disrupt replication and transcription processes essential for cancer cell survival .

Other Biological Activities

In addition to its anticancer properties, this compound has exhibited:

  • Anti-inflammatory Effects : Research highlights the potential for this compound to modulate inflammatory pathways, contributing to its therapeutic profile .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyrazole compounds, including N-(5-acetyl-4-methylthiazol-2-yl)-pyrazole derivatives:

  • Study by Bouabdallah et al. (2022) : This study reported significant cytotoxicity against HepG2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
  • Xia et al. (2022) : Demonstrated that specific pyrazole derivatives induced significant apoptosis in A549 cells with IC50 values around 49.85 µM .

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